Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H18N2O3. It is a solid substance that is typically stored in a sealed, dry environment at temperatures between 2-8°C . This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate with a cyanating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate: Similar in structure but with different reactivity and applications.
Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate: Another structurally related compound with distinct properties and uses.
Biological Activity
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS: 946497-94-5) is a synthetic compound with notable applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a pyrrolidine ring and a cyano group, suggests potential biological activities that merit detailed investigation.
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group may enhance lipophilicity and facilitate membrane penetration, while the pyrrolidine ring can engage in hydrogen bonding with biological macromolecules.
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. This compound has shown potential against several bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.
2. Anticancer Properties
Studies have explored the role of pyrrolidine derivatives in cancer therapy. The compound's structural features suggest it could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, it may modulate the activity of protein kinases or other enzymes critical for cancer cell survival.
3. Neuroprotective Effects
Preliminary findings suggest that compounds similar to this compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could be particularly relevant in the context of neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
- Anticancer Activity : In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways. The study reported a dose-dependent response, with higher concentrations leading to increased cell death rates .
- Neuroprotection : A recent investigation into neuroprotective agents found that this compound reduced markers of oxidative stress in cultured neuronal cells, suggesting its potential for therapeutic use in conditions like Alzheimer's disease .
Data Tables
Properties
IUPAC Name |
tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJITXVSORFVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654961 | |
Record name | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718632-42-9 | |
Record name | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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